molecular formula C12H22O4S B13874694 Dimethyl 2-(methylsulfanyl)nonanedioate CAS No. 59768-17-1

Dimethyl 2-(methylsulfanyl)nonanedioate

Cat. No.: B13874694
CAS No.: 59768-17-1
M. Wt: 262.37 g/mol
InChI Key: FQGNOYQTVHLDTF-UHFFFAOYSA-N
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Description

Dimethyl 2-(methylsulfanyl)nonanedioate is an organic compound with the molecular formula C12H22O4S It is a derivative of nonanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the carbon chain is replaced by a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(methylsulfanyl)nonanedioate can be synthesized through a multi-step process. One common method involves the esterification of nonanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl nonanedioate is then subjected to a substitution reaction with a methylsulfanyl reagent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The esterification and substitution reactions can be optimized by controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(methylsulfanyl)nonanedioate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Dimethyl 2-(methylsulfinyl)nonanedioate, Dimethyl 2-(methylsulfonyl)nonanedioate.

    Reduction: Dimethyl 2-(methylsulfanyl)nonanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(methylsulfanyl)nonanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 2-(methylsulfanyl)nonanedioate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The methylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Dimethyl 2-(methylsulfanyl)nonanedioate can be compared with other similar compounds, such as:

    Dimethyl nonanedioate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    Dimethyl 2-(methylsulfinyl)nonanedioate: Contains a sulfinyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.

    Dimethyl 2-(methylsulfonyl)nonanedioate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group, leading to different biological and chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

59768-17-1

Molecular Formula

C12H22O4S

Molecular Weight

262.37 g/mol

IUPAC Name

dimethyl 2-methylsulfanylnonanedioate

InChI

InChI=1S/C12H22O4S/c1-15-11(13)9-7-5-4-6-8-10(17-3)12(14)16-2/h10H,4-9H2,1-3H3

InChI Key

FQGNOYQTVHLDTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(C(=O)OC)SC

Origin of Product

United States

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